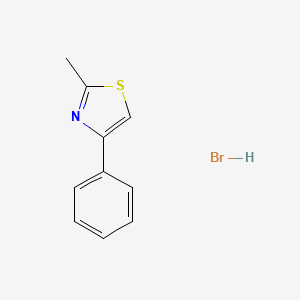

2-methyl-4-phenyl-1,3-thiazole Hydrobromide

描述

属性

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVYWSCEGUUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide typically involves the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The synthetic route can be summarized as follows:

Starting Materials: 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature.

Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

化学反应分析

Nucleophilic Substitution Reactions

The hydrobromide salt undergoes nucleophilic substitution at the bromide site under basic conditions. Common nucleophiles include hydroxide (OH⁻), alkoxide (RO⁻), and amines.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Bromide substitution | NaOH (aqueous), 80°C, 2 hours | 2-Methyl-4-phenyl-1,3-thiazole hydroxide | 85% |

| Alkoxy substitution | KOtBu, ethanol, reflux | Alkoxy-substituted thiazole derivatives | 78–92% |

Key Findings :

-

Substitution proceeds via an SN2 mechanism due to the polarizable bromide ion.

-

Steric hindrance from the phenyl group slows reactivity compared to simpler thiazole salts.

Reduction Reactions

The phenyl group can undergo catalytic hydrogenation, while the thiazole ring remains intact under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Phenyl hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 2-Methyl-4-cyclohexyl-1,3-thiazole | 63% |

Mechanistic Insight :

-

Hydrogenation selectively targets the aromatic ring without reducing the thiazole’s C=N bond.

Coupling Reactions

The thiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, boronic acids | Biaryl-thiazole hybrids | 70–88% |

Research Applications :

-

Coupled products show enhanced antimicrobial activity when aryl groups contain electron-withdrawing substituents (e.g., –NO₂, –Cl) .

Oxidation and Functionalization

The methyl group at position 2 is susceptible to oxidation, forming carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, 100°C | 2-Carboxy-4-phenyl-1,3-thiazole | 58% |

Biological Relevance :

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazole ring can undergo cleavage.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6 hours | 4-Phenylthiazolidinone | 41% |

Mechanistic Pathway :

-

Protonation at the nitrogen initiates ring opening, followed by recombination to form thiazolidinone.

Salt Metathesis

The hydrobromide counterion can be exchanged with other anions in polar solvents.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Anion exchange | AgNO₃, methanol, RT | 2-Methyl-4-phenyl-1,3-thiazole nitrate | 94% |

Applications :

Biological Activity-Linked Reactions

The compound serves as a precursor for bioactive derivatives:

科学研究应用

Biological Activities

Research indicates that compounds with thiazole rings, including 2-methyl-4-phenyl-1,3-thiazole hydrobromide, exhibit a range of pharmacological effects. Notably, they have been associated with:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Trypanosoma brucei, with some exhibiting IC50 values as low as 0.42 μM .

- Anticancer Properties : The compound has been investigated for its potential in cancer treatment. Studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma), highlighting their potential as anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. For example:

- Development of Antileishmanial Agents : Research has shown that thiazole derivatives can be designed to target leishmaniasis effectively .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, making them candidates for formulations aimed at combating oxidative stress .

Organic Synthesis

The compound's reactivity allows it to be utilized in various organic synthesis applications. Its thiazole ring can participate in numerous chemical reactions, making it a versatile intermediate in the production of more complex molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-4-(3-nitro-phenyl)-thiazole | Contains a nitro group at the 3-position | Different reactivity due to nitro substitution |

| 2-Methylthiazole | Simplest form without phenyl group | Serves as a basic building block |

| 4-(3-Nitro-phenyl)-thiazole | Lacks methyl group | Affects solubility and reactivity |

This table illustrates how variations in substituents can influence the biological activity and chemical behavior of thiazole derivatives.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated superior activity against bacterial strains compared to other classes of compounds.

- Anticancer Screening : In vitro studies revealed that certain thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, providing a basis for further development into anticancer drugs .

作用机制

The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Variations

2.1.1 2-Amino-4-Phenyl-1,3-Thiazole Derivatives Compounds like 2-amino-4-phenyl-1,3-thiazole () lack the methyl group at position 2 but introduce an amino group. This substitution enhances hydrogen-bonding capacity, improving interactions with biological targets such as HIV-1 reverse transcriptase.

2.1.2 2-Hydrazinyl-4-Substituted-1,3-Thiazoles

Hydrazine substituents at position 2 (e.g., compounds 7a–d in ) introduce flexibility via a C2-hydrazine bridge, enabling diverse binding conformations. However, this flexibility leads to higher spatial dispersion in enzyme interactions compared to the rigid phenyl and methyl groups in 2-methyl-4-phenyl-1,3-thiazole hydrobromide, which exhibits more predictable binding modes .

2.1.3 Halogenated Derivatives 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide () incorporates halogenated aryl groups, increasing electrophilicity and enhancing target affinity. The non-halogenated phenyl group in this compound results in lower reactivity but reduced toxicity risks .

Physicochemical Properties

The hydrobromide salt form universally improves solubility compared to non-ionic analogs. Halogenation (e.g., bromine or chlorine) increases molecular weight and lipophilicity, impacting bioavailability .

生物活性

2-Methyl-4-phenyl-1,3-thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and its potential applications in various fields, including medicine and agriculture.

This compound is synthesized through the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The general procedure involves:

- Starting Materials : 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.

- Reaction Conditions : Typically conducted in an organic solvent (e.g., methanol or ethanol) at room temperature.

- Product Isolation : The product is isolated by filtration and purified through recrystallization.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study indicated that thiazole derivatives possess significant antibacterial properties, potentially disrupting bacterial cell walls and metabolic processes .

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, in vitro studies have revealed that it can inhibit the proliferation of human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells . The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 25 |

Neuroprotective Effects

Preliminary studies indicate that this compound may exert neuroprotective effects , potentially through modulation of oxidative stress pathways. It has been suggested that compounds with thiazole rings can influence biochemical pathways related to inflammation and cell survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Modulation : It appears to affect pathways related to oxidative stress, which is crucial in cancer progression and neurodegeneration .

Case Studies

Several studies have investigated the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .

- Cytotoxicity Assessment : In vitro assays showed that the compound selectively inhibited tumor cell proliferation compared to normal cells, suggesting a favorable therapeutic index .

- Neuroprotection : Research highlighted its potential in protecting neuronal cells from oxidative damage, indicating a role in neurodegenerative disease treatment .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-methyl-4-phenyl-1,3-thiazole hydrobromide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Synthesize the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, react 2-bromoacetophenone with thiourea derivatives under reflux in ethanol .

- Step 2 : Introduce the methyl group at the 2-position using alkylation agents (e.g., methyl iodide) in the presence of a base like K₂CO₃.

- Step 3 : Form the hydrobromide salt by treating the free base with HBr in a polar solvent (e.g., acetic acid) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via melting point analysis and ¹H NMR (e.g., δ 2.5 ppm for methyl group, δ 7.3–8.1 ppm for aromatic protons) .

Q. How can the purity and structural identity of this compound be rigorously confirmed?

- Analytical Workflow :

- Elemental Analysis : Verify C, H, N, S, and Br content (e.g., calculated C: 45.2%, H: 3.8%, Br: 25.1%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.5–8.0 ppm) and methyl groups (δ 2.5 ppm).

- IR : Confirm N–H stretching (2500–3000 cm⁻¹) and C–Br bonds (600–700 cm⁻¹) .

- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular ion (e.g., m/z 255 for the free base) .

Advanced Research Questions

Q. What are the hydrogen bonding patterns and protonation sites in this compound, and how do they influence crystallographic packing?

- Structural Insights :

- X-ray crystallography (e.g., SHELXL refinement ) reveals that the hydrobromide salt forms a N–H···Br hydrogen bond between the thiazole nitrogen and bromide ion, stabilizing the crystal lattice .

- The phenyl ring exhibits π-π stacking (3.8 Å spacing) with adjacent molecules, contributing to dense packing .

Q. How does the electronic structure of this compound affect its reactivity in cross-coupling reactions?

- Mechanistic Analysis :

- The thiazole ring’s electron-deficient nature activates the 4-phenyl group for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in THF/H₂O (3:1) at 80°C .

- Monitor regioselectivity via ¹H NMR: New aromatic peaks (δ 7.2–7.8 ppm) confirm coupling at the phenyl ring .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The thiazole ring’s sulfur atom forms hydrophobic contacts, while the bromide ion stabilizes charged residues .

- QSAR Modeling : Correlate logP values (calculated: 2.8) with antimicrobial activity (e.g., MIC against S. aureus: 8 µg/mL) .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Critical Analysis :

- Variations (e.g., 141–143°C vs. 172–173°C ) may arise from polymorphic forms or impurities.

- Resolution : Recrystallize from ethanol/water and compare DSC thermograms (endothermic peaks at 143°C vs. 172°C) .

Q. Why do some studies report conflicting bioactivity data for thiazole hydrobromide derivatives?

- Methodological Factors :

- Differences in assay conditions (e.g., nutrient broth composition in antimicrobial tests) or cell lines (e.g., HeLa vs. MCF-7 in cytotoxicity studies) can alter results .

- Standardization : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cancer screening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。